

An In-depth Technical Guide to 2-Bromo-3-cyclopropylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-cyclopropylpyridine*

Cat. No.: *B580542*

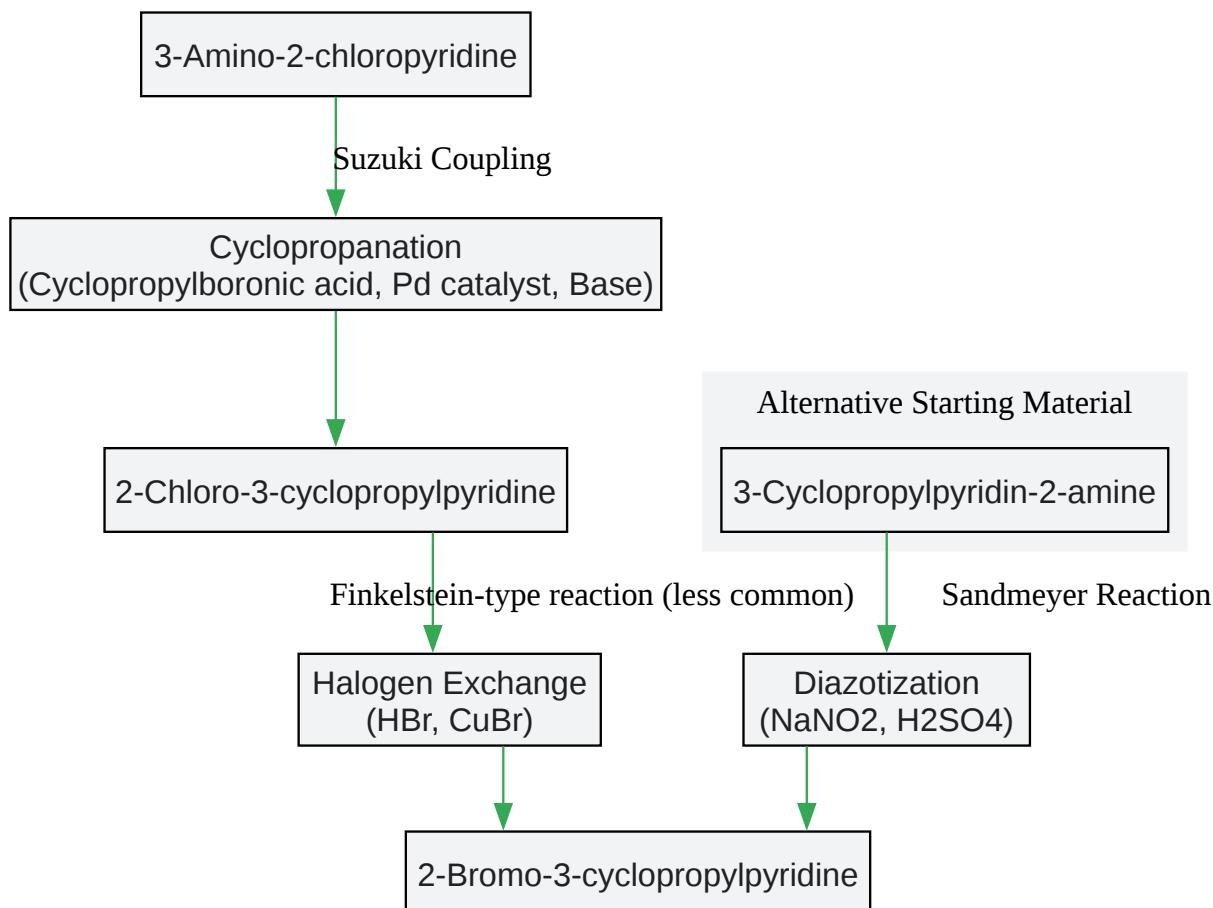
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-cyclopropylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position. Its IUPAC name is **2-bromo-3-cyclopropylpyridine**[1]. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a reactive bromine atom facilitates various cross-coupling reactions, enabling the introduction of diverse functionalities. The cyclopropyl moiety is a desirable feature in many drug candidates due to its unique conformational and electronic properties, which can positively influence metabolic stability, binding affinity, and potency[2][3]. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2-Bromo-3-cyclopropylpyridine**.

Physicochemical and Computed Properties


While specific experimental data for **2-Bromo-3-cyclopropylpyridine** is limited in publicly available literature, computational models provide valuable insights into its physicochemical properties. These computed values are useful for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrN	PubChem[1]
Molecular Weight	198.06 g/mol	PubChem[1]
IUPAC Name	2-bromo-3-cyclopropylpyridine	PubChem[1]
CAS Number	1256788-23-4	PubChem[1]
SMILES	C1CC1C2=C(N=CC=C2)Br	PubChem[1]
InChI	InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2	PubChem[1]
XLogP3	2.8	PubChem[1]
Topological Polar Surface Area	12.9 Å ²	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis

A detailed experimental protocol for the synthesis of **2-Bromo-3-cyclopropylpyridine** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related 2-bromopyridines and the introduction of cyclopropyl groups. A common approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Plausible synthetic routes to **2-Bromo-3-cyclopropylpyridine**.

Experimental Protocol: Synthesis from 3-Cyclopropylpyridin-2-amine (General Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction of aminopyridines.

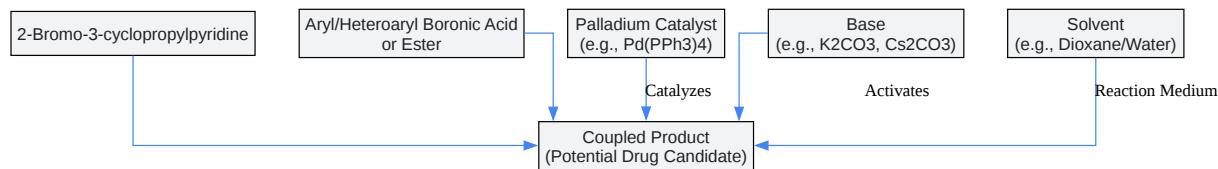
Materials:

- 3-Cyclopropylpyridin-2-amine
- Hydrobromic acid (48%)

- Sodium nitrite
- Copper(I) bromide
- Deionized water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate
- Ice

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-cyclopropylpyridin-2-amine in 48% hydrobromic acid, maintaining the temperature below 5 °C using an ice-salt bath.
 - Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
- **Work-up and Purification:**


- Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The **2-bromo-3-cyclopropylpyridine** scaffold is of significant interest to medicinal chemists. The 2-bromopyridine moiety is a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Suzuki-Miyaura Coupling Reactions

2-Bromo-3-cyclopropylpyridine is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond at the 2-position of the pyridine ring. This reaction is a cornerstone of modern drug discovery for the synthesis of libraries of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of **2-Bromo-3-cyclopropylpyridine** with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

- **2-Bromo-3-cyclopropylpyridine** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0-3.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for reaction, work-up, and purification

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask or Schlenk tube, add **2-Bromo-3-cyclopropylpyridine**, the arylboronic acid, the base, and the palladium catalyst.
 - Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
 - Add the degassed solvent mixture via syringe.

- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

2-Bromo-3-cyclopropylpyridine is a promising building block for the synthesis of novel compounds, particularly in the field of drug discovery. While detailed experimental data for this specific compound is not widely published, its structural motifs suggest significant potential for use in palladium-catalyzed cross-coupling reactions to generate diverse libraries of molecules for biological screening. The protocols and data presented in this guide, based on established chemical principles and data from related compounds, provide a solid foundation for researchers and scientists working with this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-cyclopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580542#2-bromo-3-cyclopropylpyridine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com